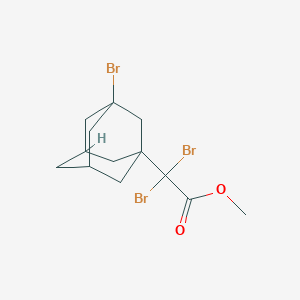

methyl dibromo(3-bromo-1-adamantyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl dibromo(3-bromo-1-adamantyl)acetate is a useful research compound. Its molecular formula is C13H17Br3O2 and its molecular weight is 444.98 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 443.87582 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reactions and Mechanisms

Synthesis of Biologically Active Compounds : Methyl dibromo(3-bromo-1-adamantyl)acetate serves as a key intermediate in the synthesis of biologically active adamantane derivatives. These compounds have shown potential in antiviral activities, demonstrating the compound's utility in medicinal chemistry (Aigami et al., 1975).

Photostimulated Reactions : The photostimulated reactions of halo- and dihaloadamantanes with nitromethane anions by the SRN1 mechanism highlight the reactivity of adamantane derivatives under specific conditions, leading to the formation of novel compounds (Santiago et al., 2003).

Ring-Opening Reactions : Studies have shown that 1,3-dihaloadamantanes react with various carbanions to produce bicyclo[3.3.1]nonane derivatives through ring-opening reactions. This illustrates the potential of this compound in facilitating complex chemical transformations (Lukach et al., 1997).

Applications in Material Science and Chemistry

N-Heterocyclic Dicarbene Complexes : The compound has been utilized in the synthesis of N-heterocyclic dicarbene iridium(III) pincer complexes. These complexes have applications in catalysis, showcasing the compound's relevance in developing catalytic systems (Zuo & Braunstein, 2012).

Gas-Phase Stability Studies : Research has also focused on the influence of alkyl substitution on the gas-phase stability of 1-adamantyl cation, providing insights into the structural factors affecting the stability of adamantane derivatives (Takeuchi et al., 2001).

Mecanismo De Acción

Direcciones Futuras

Future research in adamantane chemistry involves those involving double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Propiedades

IUPAC Name |

methyl 2,2-dibromo-2-(3-bromo-1-adamantyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Br3O2/c1-18-10(17)13(15,16)11-3-8-2-9(4-11)6-12(14,5-8)7-11/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZZSPOUZKRWFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C12CC3CC(C1)CC(C3)(C2)Br)(Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Br3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole](/img/structure/B5503840.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5503857.png)

![3-[5-(4-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5503875.png)

![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5503878.png)

![2-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B5503882.png)

![2-{1-(4-chloro-2-methylphenyl)-5-[(2-oxopiperidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5503887.png)

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate](/img/structure/B5503901.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5503928.png)

![ethyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5503938.png)

![4-methyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5503955.png)

![5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5503963.png)